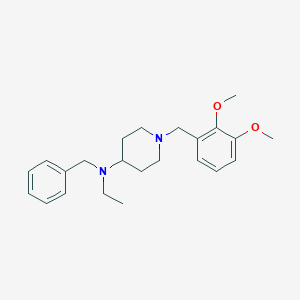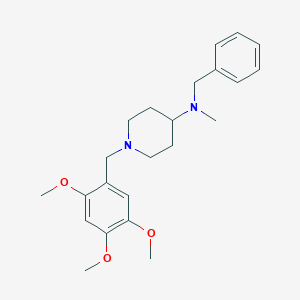![molecular formula C22H28ClN3 B247676 1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247676.png)
1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine, commonly known as CPP, is a chemical compound with a complex molecular structure. This compound is widely used in scientific research for its unique properties and potential applications. The purpose of
作用機序
The mechanism of action of CPP is complex and not fully understood. However, it is known that CPP binds to specific serotonin receptors, including 5-HT1A and 5-HT2A receptors, and activates them. This activation leads to a cascade of biochemical and physiological effects, including the release of neurotransmitters, changes in gene expression, and alterations in cellular signaling pathways.
Biochemical and Physiological Effects:
CPP has a wide range of biochemical and physiological effects, depending on the specific serotonin receptors that it activates and the tissues in which it is active. Some of the most notable effects of CPP include the modulation of mood, cognition, and behavior, as well as the regulation of cardiovascular, respiratory, and gastrointestinal function.
実験室実験の利点と制限
CPP has several advantages for use in lab experiments, including its high potency and selectivity for specific serotonin receptors, as well as its ability to cross the blood-brain barrier and exert effects in the central nervous system. However, CPP also has some limitations, including its potential toxicity at high doses and its complex mechanism of action, which makes it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on CPP, including the development of new and more selective serotonin receptor agonists, the exploration of novel therapeutic applications for CPP in the treatment of psychiatric and neurological disorders, and the investigation of the role of serotonin in various physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of CPP and its potential side effects and limitations in lab experiments.
合成法
The synthesis of CPP involves a complex series of chemical reactions that require specialized equipment and expertise. The most common method of synthesizing CPP involves the reaction of 1-(3-chlorobenzyl)-4-piperidinone with phenylhydrazine, followed by the reduction of the resulting hydrazone with sodium borohydride. This process yields CPP as a white crystalline powder with a high degree of purity.
科学的研究の応用
CPP is widely used in scientific research for its potential applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. CPP is a potent and selective serotonin receptor agonist, which means that it can bind to and activate specific serotonin receptors in the brain and other tissues. This property makes CPP an important tool for studying the role of serotonin in various physiological and pathological processes.
特性
分子式 |
C22H28ClN3 |
|---|---|
分子量 |
369.9 g/mol |
IUPAC名 |
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28ClN3/c23-20-6-4-5-19(17-20)18-24-11-9-22(10-12-24)26-15-13-25(14-16-26)21-7-2-1-3-8-21/h1-8,17,22H,9-16,18H2 |
InChIキー |
SZPVWZDXVYIMFV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
正規SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
